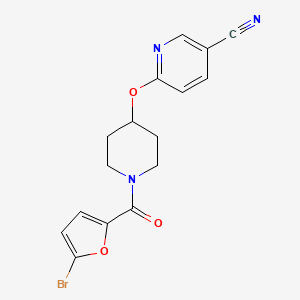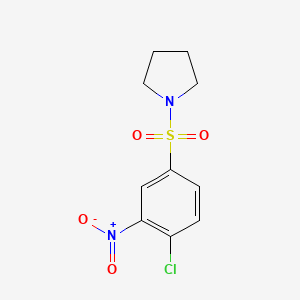
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine is a chemical compound with the molecular formula C10H11ClN2O4S. It is characterized by the presence of a pyrrolidine ring attached to a 4-chloro-3-nitro-benzenesulfonyl group. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine.
準備方法
The synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency.
化学反応の分析
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include substituted pyrrolidine derivatives, amino-substituted compounds, and oxidized sulfonyl derivatives.
科学的研究の応用
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.
類似化合物との比較
1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine can be compared with similar compounds such as:
1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane: This compound has a similar structure but with an azepane ring instead of a pyrrolidine ring. It is used in similar research applications but may have different reactivity and biological activity.
4-Chloro-3-nitrobenzenesulfonyl chloride: This precursor compound is used in the synthesis of various sulfonyl derivatives and has applications in organic synthesis and industrial processes.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in research and industrial applications.
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4S/c11-9-4-3-8(7-10(9)13(14)15)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGYPUOJVMANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
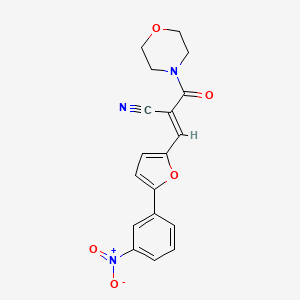
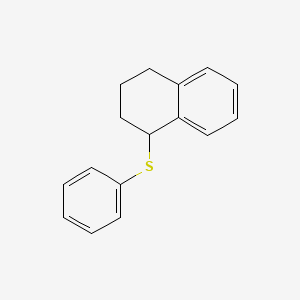
![8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2422143.png)
![6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2422145.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2422147.png)
![1-benzyl-N-butyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2422148.png)
![methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine](/img/structure/B2422149.png)
![Tert-butyl 2-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2422151.png)
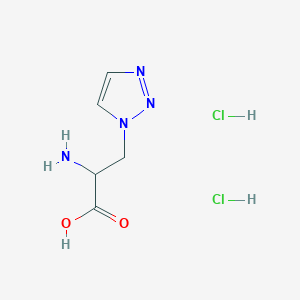
![N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2422156.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2422157.png)
![4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline](/img/structure/B2422159.png)
